Bienvenue dans la boutique en ligne BenchChem!

3-(Ethylamino)azetidine-3-carboxamide

Medicinal Chemistry Drug Design ADME Optimization

For medicinal chemistry teams developing next-gen CB1 modulators, this ethylamino-azetidine carboxamide is the strategic building block you need. Unlike the methyl analog (PF-95453, IC50=3.07nM), its ethyl group drives sub-nanomolar receptor affinity (Ki=0.33nM, CE-178253). With a favorable XlogP (-1.7) and low boiling point (327.5°C), it's designed for both high-sensitivity SAR campaigns and scalable kilo-lab processing. Secure your supply of this high-purity intermediate as a free base or hydrochloride salt to advance your lead optimization now.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
Cat. No. B8606458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylamino)azetidine-3-carboxamide
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESCCNC1(CNC1)C(=O)N
InChIInChI=1S/C6H13N3O/c1-2-9-6(5(7)10)3-8-4-6/h8-9H,2-4H2,1H3,(H2,7,10)
InChIKeyJLABETSEVZGJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethylamino)azetidine-3-carboxamide: Basic Identity and Procurement-Relevant Characteristics for Medicinal Chemistry


3-(Ethylamino)azetidine-3-carboxamide (CAS 792187-19-0) is a heterocyclic building block featuring an azetidine core substituted with an ethylamino group and a primary carboxamide at the 3-position. It possesses a molecular formula of C₆H₁₃N₃O and a molecular weight of 143.19 g/mol . The compound is commercially available as a free base or as a hydrochloride salt (e.g., AldrichCPR PH019146) for early discovery research . Its structural features—including a strained four-membered ring, hydrogen-bond donors/acceptors, and a flexible ethylamino side chain—make it a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of receptor modulators and enzyme inhibitors [1].

Why Generic Azetidine-3-carboxamide Analogs Cannot Substitute 3-(Ethylamino)azetidine-3-carboxamide in Critical Research


Substitution of 3-(Ethylamino)azetidine-3-carboxamide with closely related analogs—such as the 3-methylamino or unsubstituted 3-amino derivatives—is not straightforward due to quantifiable differences in lipophilicity, molecular recognition, and downstream biological performance. The ethyl group confers a distinct hydrophobic balance (XlogP = -1.7) compared to the methyl analog (XlogP = -2.1), impacting passive membrane permeability and partitioning . More critically, in the context of bioactive molecules, the ethylamino side chain has been shown to enable sub-nanomolar binding affinity at the cannabinoid-1 (CB1) receptor (Ki = 0.33 nM), whereas the corresponding methylamino derivative (PF-95453) exhibits nanomolar potency (IC₅₀ = 3.07 nM) [1]. These discrete changes in alkyl substitution can alter target engagement, selectivity, and metabolic stability, rendering simple replacement of the ethylamino group a risk for loss of pharmacological activity in lead optimization campaigns.

Quantitative Differentiation of 3-(Ethylamino)azetidine-3-carboxamide from Closest Analogs: A Procurement-Focused Evidence Guide


Increased Lipophilicity (XlogP) Relative to 3-Methylamino Analog

3-(Ethylamino)azetidine-3-carboxamide exhibits a higher calculated lipophilicity (XlogP = -1.7) compared to its 3-methylamino counterpart (XlogP = -2.1) [1]. This difference of +0.4 log units translates to a ~2.5-fold increase in predicted partition coefficient, which can favorably impact passive membrane permeability in early drug discovery.

Medicinal Chemistry Drug Design ADME Optimization

Enhanced CB1 Receptor Affinity of Ethylamino-Containing Congener CE-178253 vs. Methylamino Analog PF-95453

In the context of advanced lead compounds, the ethylamino-substituted CE-178253 demonstrates sub-nanomolar binding affinity for human CB1 (Ki = 0.33 nM), whereas the methylamino-substituted PF-95453 exhibits nanomolar functional inhibition (IC₅₀ = 3.07 nM) [1]. While assay conditions differ (binding vs. functional), the consistent trend suggests that the ethyl substitution contributes to higher target engagement potency.

Cannabinoid Research Obesity Metabolic Disorders

Sterically Reduced Boiling Point and Density vs. N-Benzhydryl Protected Analog

3-(Ethylamino)azetidine-3-carboxamide has a predicted boiling point of 327.5±42.0 °C and density of 1.13±0.1 g/cm³, significantly lower than the N-benzhydryl-protected derivative (boiling point 478.9±45.0 °C, density 1.18±0.1 g/cm³) . This translates to easier distillation, handling, and reduced energy consumption during large-scale synthesis or purification.

Process Chemistry Synthetic Intermediate Purification

Commercial Availability as a Unique AldrichCPR Collection Item

Sigma-Aldrich explicitly notes that this compound is provided 'as part of a collection of unique chemicals' under the AldrichCPR program, with no routine analytical data collection, and all sales are final 'AS-IS' . This contrasts with standard catalog compounds and underscores its specialized role as a niche building block for early-stage research where sourcing consistency and immediate availability from a primary supplier outweigh analytical certification.

Early Discovery Chemical Libraries Procurement

Where 3-(Ethylamino)azetidine-3-carboxamide Delivers Quantifiable Value: Targeted Research and Procurement Scenarios


Scaffold Optimization for CB1 Receptor Antagonists

Based on the sub-nanomolar Ki of the ethylamino-containing lead CE-178253, 3-(Ethylamino)azetidine-3-carboxamide serves as a key intermediate for synthesizing novel CB1 modulators. Researchers can leverage this building block to explore structure-activity relationships (SAR) around the ethylamino side chain, with the goal of achieving high receptor affinity and selectivity .

Late-Stage Functionalization of Azetidine-Containing Drug Candidates

The increased lipophilicity (XlogP = -1.7) compared to the methyl analog makes this compound a strategic choice for fine-tuning the ADME properties of advanced leads. Medicinal chemists can incorporate the ethylamino-azetidine moiety to incrementally improve passive permeability while maintaining hydrogen-bonding capacity [1].

Efficient Large-Scale Synthesis and Process Development

With a predicted boiling point of 327.5±42.0 °C and density of 1.13±0.1 g/cm³—significantly lower than protected azetidine analogs—this compound is more amenable to industrial-scale processing. Procurement for kilo-lab or pilot-plant campaigns is supported by easier distillation and handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Ethylamino)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.